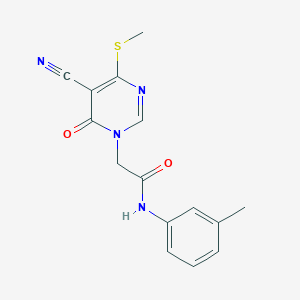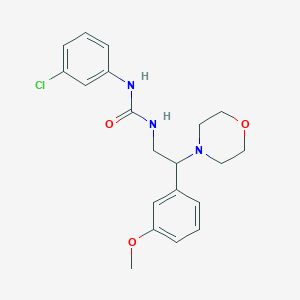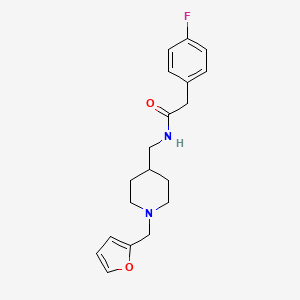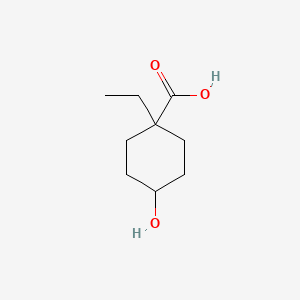
6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione
Overview
Description
“6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione” belongs to the class of organic compounds known as quinoxalines . Quinoxalines are compounds containing a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring .
Synthesis Analysis
The synthesis of “6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione” can be achieved in a one-pot reaction at room temperature from substituted o-phenylene diamine and oxalic acid under solvent-free conditions by a simple grinding method .
Molecular Structure Analysis
The molecular structure of “6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione” was studied by means of density functional approach B3LYP/6-31G calculations . Quantum chemical parameters such as highest occupied molecular orbital energy (E HOMO), lowest unoccupied molecular orbital energy (E LUMO), energy gap (Δ E), dipole moment (μ), electronegativity (χ), electron affinity (A), global hardness (η), softness (σ), ionization potential (I), the fraction of electrons transferred (∆ N), the global electrophilicity ω, and the total energy were calculated .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione” include a molecular weight of 319.94 and a predicted density of 2.081±0.06 g/cm3 . The boiling point and melting point are not available .
Scientific Research Applications
Heterocyclic Building Blocks
“6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione” is used in the field of chemistry as a heterocyclic building block . Heterocyclic compounds are widely used in many areas of science, including the development of pharmaceuticals and dyes. These compounds contain a ring structure containing atoms of at least two different elements.
Inhibitor Research
Quinoxaline-2,3-dione derivatives, which “6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione” is a part of, have been studied for their inhibitory efficacy . This suggests potential applications in the development of inhibitors for various biological and chemical processes.
Biological Interest
The compound falls under the category of ‘small’ chemical compounds, which are of significant interest in biological research . These compounds often have potential therapeutic applications and can be used to study various biological pathways.
Chemical Research
“6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione” is used in chemical research due to its unique structure and properties . It can be used in the synthesis of other complex compounds and in various chemical reactions.
Mechanism of Action
Target of Action
Quinoxaline derivatives, a class of compounds to which this molecule belongs, are known to interact with various targets, receptors, or microorganisms .
Mode of Action
It is suggested that the compound may interact with its targets through electron donation and acceptance, leading to the formation of a feedback bond . This interaction could result in changes at the molecular level, potentially affecting the function of the target.
Biochemical Pathways
Quinoxaline derivatives are known to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist, and anti-amoebiasis activities .
Action Environment
It is known that the compound should be stored in a dry environment at room temperature .
properties
IUPAC Name |
6,7-dibromo-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXPGHAWNRHHJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)NC(=O)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2439129.png)
![2,6-dichloro-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2439130.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-phenylethyl)propane-1-sulfonamide](/img/structure/B2439131.png)
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-chlorobenzyl)urea](/img/structure/B2439132.png)
![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2439133.png)

![1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(5-methylisoxazol-3-yl)urea](/img/structure/B2439136.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2439138.png)


![3-benzyl-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2439142.png)

